

DL-Cystathionine dihydrochloride and the transsulfuration pathway

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Compound of Interest

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An In-depth Technical Guide on **DL-Cystathionine Dihydrochloride** and the Transsulfuration Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transsulfuration pathway, a critical metabolic route for sulfur-containing amino acids, and the role of **DL-Cystathionine dihydrochloride** as a key intermediate. It details the enzymatic reactions, regulatory mechanisms, and methods for experimental analysis, presenting quantitative data and pathway diagrams to support advanced research and drug development.

Introduction to the Transsulfuration Pathway

The transsulfuration pathway is a central metabolic process that facilitates the conversion of homocysteine to cysteine.[1][2] This pathway is vital for controlling sulfur balance, maintaining cellular redox homeostasis, and synthesizing essential downstream molecules.[2][3] It intersects with the methionine cycle at the homocysteine junction, where the metabolic fate of homocysteine is decided: either remethylation back to methionine or irreversible entry into the transsulfuration pathway.[4][5] The products of this pathway, particularly cysteine, are precursors to critical compounds such as glutathione (GSH), taurine, and the gaseous signaling molecule hydrogen sulfide (H₂S).[2][4][6] Dysregulation of this pathway is implicated in various pathological conditions, including cardiovascular disease and neurodegenerative disorders.[4][7]

Core Components and Enzymatic Reactions

The pathway is primarily catalyzed by two pyridoxal-5'-phosphate (PLP), or vitamin B6, dependent enzymes: cystathionine β -synthase (CBS) and cystathionine γ -lyase (CGL).^{[6][7]}

Cystathionine β -Synthase (CBS)

CBS (EC 4.2.1.22) catalyzes the first and rate-limiting step of the transsulfuration pathway.^[5] It facilitates the condensation of L-serine and L-homocysteine to form cystathionine.^{[8][9]}

Reaction: L-serine + L-homocysteine \rightarrow L-cystathionine + H₂O

Human CBS is a complex, tetrameric enzyme containing a heme cofactor, which may act as a redox sensor.^{[6][8][9]} The enzyme's activity is allosterically regulated by S-adenosylmethionine (SAM), which serves as an activator.^{[6][10]} When methionine levels are high, elevated SAM concentrations activate CBS, channeling excess homocysteine towards cysteine synthesis.^[5]
^[6]

Cystathionine γ -Lyase (CGL)

CGL (EC 4.4.1.1), also known as cystathionase (CSE), catalyzes the final step in the pathway.^{[11][12]} It cleaves cystathionine to produce L-cysteine, α -ketobutyrate, and ammonia.^{[1][11]}

Reaction: L-cystathionine \rightarrow L-cysteine + α -ketobutyrate + NH₃

Unlike CBS, CGL activity is primarily regulated at the transcriptional level, influenced by stimuli such as oxidative and endoplasmic reticulum stress.^[2] CGL can also catalyze the formation of H₂S from cysteine.^{[4][11]}

DL-Cystathionine Dihydrochloride: The Intermediate

DL-Cystathionine is the key intermediate molecule synthesized by CBS and subsequently catabolized by CGL.^{[13][14]} For research and experimental purposes, it is often supplied as **DL-Cystathionine dihydrochloride**, a more stable salt form.^{[15][16]} This compound is a mixture of four isomers of cystathionine and allocystathionine.^{[14][15][17]} Its primary utility is as a substrate in in vitro assays to study the kinetics and inhibition of CGL or to investigate the downstream effects of the transsulfuration pathway.

Data Presentation: Properties and Kinetics

Quantitative data for the key intermediate and enzymes are summarized below for easy reference and comparison.

Physicochemical Properties of DL-Cystathionine and its Dihydrochloride Salt

Property	Value	Source
DL-Cystathionine		
Molecular Formula	C ₇ H ₁₄ N ₂ O ₄ S	[13][14]
Molecular Weight	222.26 g/mol	[13]
Appearance	Solid / White powder	[13]
CAS Number	535-34-2	[13][14]
DL-Cystathionine dihydrochloride		
Molecular Formula	C ₇ H ₁₄ N ₂ O ₄ S • 2HCl	[16]
Molecular Weight	295.2 g/mol	[16]
Purity (Typical)	≥95%	[16]
Solubility	0.25 mg/ml in PBS (pH 7.2)	[16]

Enzyme Kinetic Parameters

Enzyme	Substrate	K _m (mM)	V _{max} (units/mg)	Source
Human Cystathionine γ-Lyase (recombinant)	L-Cystathionine	0.5	2.5	[18]

Note: Kinetic values can vary based on experimental conditions, enzyme source (native vs. recombinant), and purity.

Experimental Protocols

This section outlines generalized methodologies for studying the transsulfuration pathway.

Measurement of Cystathionine γ -Lyase (CGL) Activity

This protocol is based on the quantification of cysteine produced from the CGL-catalyzed cleavage of cystathionine.

- **Reaction Mixture Preparation:** Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.2). Add co-factor pyridoxal-5'-phosphate (PLP) to a final concentration of ~0.1 mM.
- **Enzyme Preparation:** Purify CGL from a tissue homogenate or use a recombinant version. Dilute the enzyme solution to the desired concentration in the reaction buffer.
- **Initiation of Reaction:** Add the substrate, **DL-Cystathionine dihydrochloride**, to the reaction mixture to a final concentration (e.g., 1-5 mM). Add the prepared enzyme solution to initiate the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
- **Reaction Termination:** Stop the reaction by adding an acid, such as trichloroacetic acid (TCA), which precipitates the protein.
- **Quantification of Cysteine:** Centrifuge the terminated reaction mixture to pellet the precipitated protein. Analyze the supernatant for cysteine content using a colorimetric assay (e.g., with ninhydrin) or by HPLC with appropriate detection.
- **Calculation:** Calculate the specific activity based on the amount of cysteine produced per unit time per milligram of enzyme.

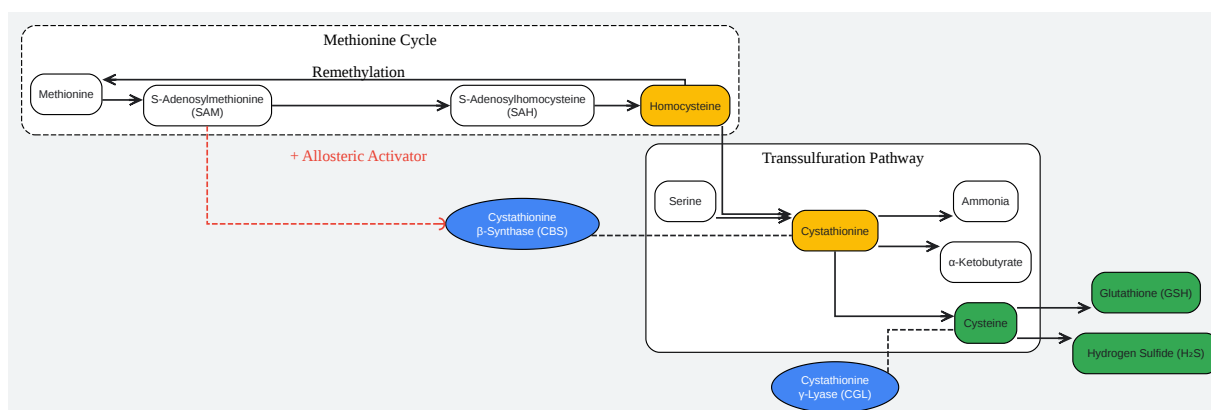
Measurement of Homocysteine and Cysteine in Biological Samples

High-Performance Liquid Chromatography (HPLC) is a widely used method for the accurate quantification of thiols like homocysteine and cysteine.[\[19\]](#)[\[20\]](#)

- Sample Collection and Preparation:
 - Collect blood in EDTA-containing tubes.[\[21\]](#)
 - Immediately centrifuge the sample (within 30 minutes) to separate plasma from blood cells to prevent the artificial release of homocysteine from cells.[\[21\]](#)
 - Store plasma at -80°C until analysis.
- Reduction of Disulfides: Thaw the plasma sample and treat it with a reducing agent (e.g., dithiothreitol or sodium borohydride) to reduce disulfide bonds, converting all forms of homocysteine and cysteine to their free thiol forms.
- Protein Precipitation: Precipitate plasma proteins by adding an acid (e.g., perchloric acid or TCA). Centrifuge to obtain a clear supernatant.
- Derivatization: React the free thiols in the supernatant with a fluorescent labeling agent (e.g., 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate, SBD-F) to create stable, fluorescent derivatives that can be detected with high sensitivity.
- HPLC Analysis:
 - Inject the derivatized sample into an HPLC system equipped with a reverse-phase C18 column.
 - Separate the thiol derivatives using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer).
 - Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths.
- Quantification: Calculate the concentrations of homocysteine and cysteine by comparing the peak areas from the sample to those of known standards.

Mandatory Visualizations

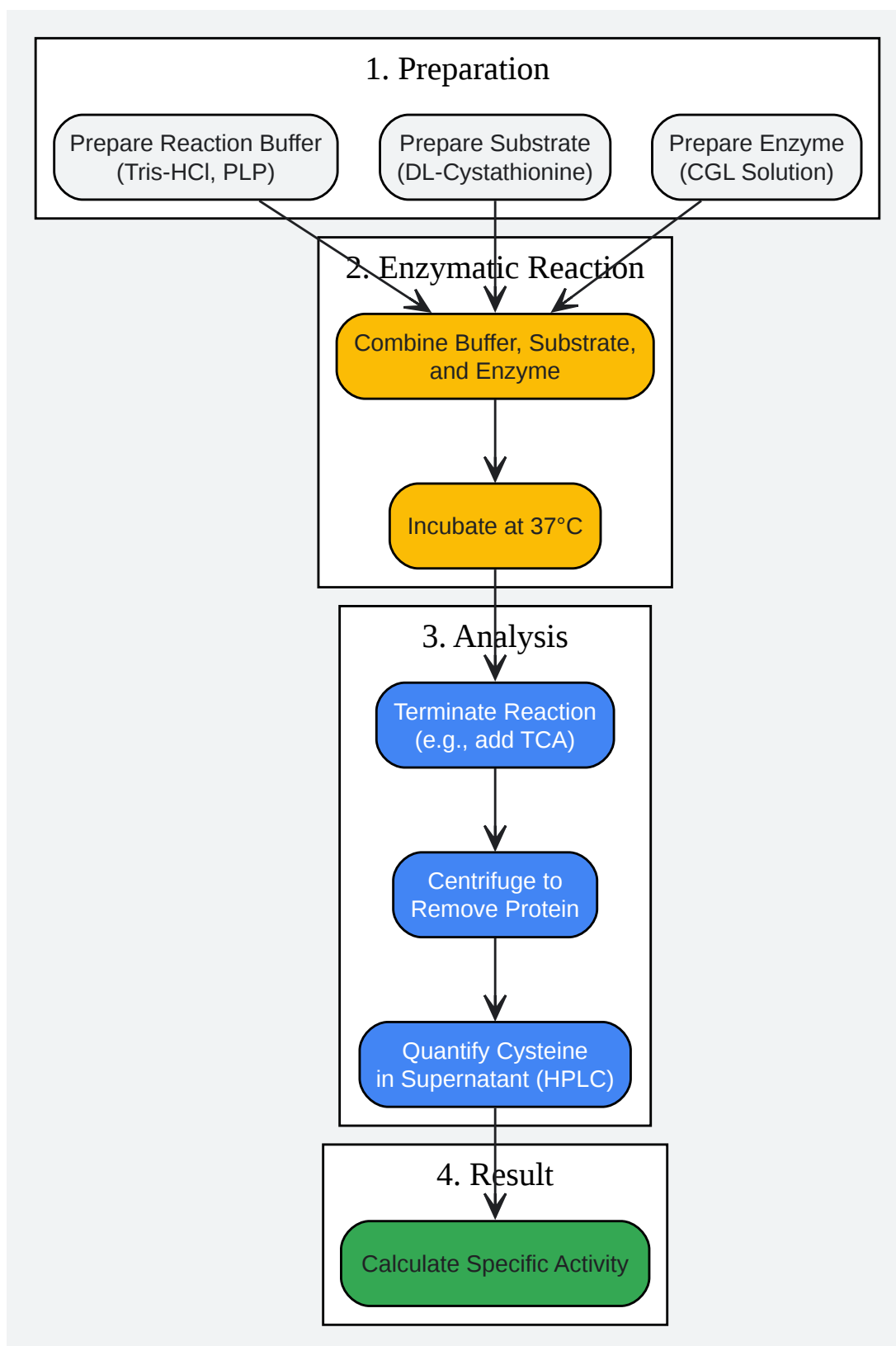
The Transsulfuration Pathway



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Caption: The Transsulfuration Pathway.

Experimental Workflow for CGL Activity Assay



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Caption: Workflow for CGL Enzyme Activity Assay.

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